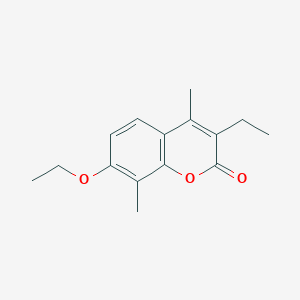
7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one, also known as ethylated coumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of inflammatory signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethylated coumarin has been shown to have a range of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant activity, which may help to protect against oxidative stress and cellular damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and associated tissue damage. In addition, 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin. One area of interest is its potential use as a fluorescent probe in biological imaging. It may also be investigated further as a potential anticancer agent, particularly in combination with other chemotherapeutic agents. In addition, its potential as a fluorescent sensor for metal ions may be explored further, particularly in the field of environmental monitoring.
Conclusion:
In conclusion, 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin is a synthetic compound with a range of potential applications in scientific research. Its unique properties and potential biological effects make it an attractive target for further investigation. The synthesis method for this compound is relatively simple and yields a high purity product. However, its low solubility in water may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin and its potential applications in various scientific fields.
合成方法
The synthesis of 7-ethoxy-3-ethyl-4,8-dimethyl-2H-chromen-2-one coumarin involves the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base catalyst. The resulting product is then treated with ethyl bromide and sodium ethoxide to form the final compound. This synthesis method is relatively simple and yields a high purity product.
科学研究应用
Ethylated coumarin has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in biological imaging and as a fluorescent sensor for metal ions.
属性
IUPAC Name |
7-ethoxy-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-5-11-9(3)12-7-8-13(17-6-2)10(4)14(12)18-15(11)16/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPCLBMVSHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)
![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)